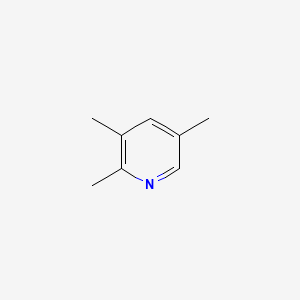
2,3,5-Trimethylpyridine
Cat. No. B1346980
Key on ui cas rn:
695-98-7
M. Wt: 121.18 g/mol
InChI Key: GFYHSKONPJXCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04544750
Procedure details


To a 100 liters reaction vessel was added 2,3,5-trimethyl-pyridine (10.9 kg, 89.2 moles) and acetic acid (30 liters). The temperature was raised to 90° C. The mixture was stirred for 3 hours and thereafter cooled to 60° C., whereafter H2O2 (35% solution, 3122 ml, 35,67 moles) was added during 1 hour. The temperature was then raised to 90° C. The reaction mixture was stirred overnight. After cooling to 40° C. an additional amount of H2O2 solution (936 ml, 10.7 moles) was added during 1 hour. The temperature was then raised to 90° C. The reaction mixture was stirred for 3 hours and was allowed to stand without heating overnight. Excess of acetic acid was distilled off under vacuum. To the remainder was added NaOH (10M) until pH 10. CH2Cl2 (10 liters) was added and the resulting mixture was stirred vigorously. The CH2Cl2 phase was separated and the water phase was extracted twice with CH2Cl2 (10 liters). The combined CH2Cl2 - phases were dried over MgSO4 and filtrated. The filtrate was evaporated yielding 2,3,5-trimethyl-pyridine-N-oxide (11920 g, 94% purity). The identity of the product was confirmed with 1H and 13C NMR.




Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][N:3]=1.[OH:10]O>C(O)(=O)C>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][N+:3]=1[O-:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.9 kg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC=C(C=C1C)C
|
|
Name
|
|
|
Quantity
|
30 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
3122 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Three
|
Name
|
|
|
Quantity
|
936 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 100 liters reaction vessel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added during 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was then raised to 90° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred overnight
|
|
Duration
|
8 (± 8) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added during 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was then raised to 90° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
without heating overnight
|
|
Duration
|
8 (± 8) h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Excess of acetic acid was distilled off under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the remainder was added NaOH (10M) until pH 10
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
CH2Cl2 (10 liters) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred vigorously
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The CH2Cl2 phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the water phase was extracted twice with CH2Cl2 (10 liters)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined CH2Cl2 - phases were dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=[N+](C=C(C=C1C)C)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11920 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 243.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
